molecular formula C13H22Cl3N5 B13487991 2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride

2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride

Cat. No.: B13487991
M. Wt: 354.7 g/mol
InChI Key: BJVNOYDERQWJAG-UHFFFAOYSA-N
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Description

2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives It is characterized by the presence of a piperazine ring attached to a benzodiazole moiety, which is further linked to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves a multi-step process. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the attachment of the ethanamine group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperazine ring .

Scientific Research Applications

2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring and benzodiazole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a benzodiazole moiety makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C13H22Cl3N5

Molecular Weight

354.7 g/mol

IUPAC Name

2-(6-piperazin-1-yl-1H-benzimidazol-2-yl)ethanamine;trihydrochloride

InChI

InChI=1S/C13H19N5.3ClH/c14-4-3-13-16-11-2-1-10(9-12(11)17-13)18-7-5-15-6-8-18;;;/h1-2,9,15H,3-8,14H2,(H,16,17);3*1H

InChI Key

BJVNOYDERQWJAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl

Origin of Product

United States

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